(Dichloromethyl)dimethyl-n-propylsilane
Description
(Dichloromethyl)dimethyl-n-propylsilane is a chlorinated organosilicon compound characterized by a silicon atom bonded to a dichloromethyl group (-CHCl₂), two methyl groups (-CH₃), and an n-propyl group (-CH₂CH₂CH₃). This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, polymer chemistry, and materials science. The dichloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the n-propyl group introduces hydrophobicity and steric bulk. However, due to its high hydrolytic sensitivity, it requires careful handling under anhydrous conditions .
Properties
IUPAC Name |
dichloromethyl-dimethyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIURJTUGBYOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethyl)dimethyl-n-propylsilane typically involves the reaction of dichloromethylsilane with n-propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Dichloromethylsilane+n-Propylmagnesium bromide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: (Dichloromethyl)dimethyl-n-propylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: (Dimethyl)propylsilane.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Dichloromethyl)dimethyl-n-propylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Dichloromethyl)dimethyl-n-propylsilane involves its ability to form stable silicon-carbon bonds. The dichloromethyl group can undergo various chemical transformations, making the compound versatile in different reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare (Dichloromethyl)dimethyl-n-propylsilane with structurally related chlorinated silanes and dichloromethyl-containing compounds.
Table 1: Physicochemical and Reactivity Comparison
Key Differences
Reactivity: The dichloromethyl group in this compound increases electrophilicity compared to monochlorinated analogs like 3-Chloropropylmethyldimethoxysilane. However, it is less reactive than (Dichloromethyl)methyldichlorosilane, which has four chlorine atoms and a lower molecular weight, facilitating faster hydrolysis .
Hydrophobicity :
- The n-propyl chain in the target compound enhances hydrophobicity relative to smaller alkyl or methoxy-substituted silanes (e.g., Dichlorodimethylsilane). This property is advantageous in creating water-resistant coatings .
Toxicity and Safety :
- Chlorinated silanes generally pose risks due to HCl release upon hydrolysis. The n-propyl group may slightly reduce acute toxicity compared to Dichlorodimethylsilane, which is highly corrosive .
Table 2: Structural and Functional Group Analysis
| Compound | Functional Groups | Halogen Influence | Molecular Size (Da) |
|---|---|---|---|
| This compound | -Si(CH₃)₂(CH₂CH₂CH₃)(CHCl₂) | Dichloromethyl enhances electrophilicity | ~195 (estimated) |
| Dichlorodimethylsilane | -Si(CH₃)₂Cl₂ | High reactivity due to two Cl atoms | 129 |
| 3-Chloropropylmethyldimethoxysilane | -Si(CH₃)(OCH₃)₂(CH₂CH₂CH₂Cl) | Chloropropyl enables surface bonding | 182.72 |
| (Dichloromethyl)benzene | C₆H₅CHCl₂ | Dichloromethyl stabilizes carbocation | 161.03 |
Biological Activity
(Dichloromethyl)dimethyl-n-propylsilane, a silane compound with the molecular formula CHClOSi, has garnered attention in various fields, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in chemical reactions that modify biomolecules, making it a valuable compound in both research and industrial settings. This article delves into the biological activity of this compound, supported by case studies and research findings.
- Molecular Weight : 181.12 g/mol
- Appearance : Colorless liquid
- Boiling Point : Approximately 160 °C
- Solubility : Soluble in organic solvents, but hydrolyzes in water to form silanol and hydrochloric acid.
Biological Applications
This compound is primarily used for modifying biomolecules. Its biological activity can be categorized into several key areas:
Case Study 1: Antimicrobial Efficacy
In a comparative study of various organosilicon compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Viability Reduction (%) |
|---|---|---|
| This compound | E. coli | 75% |
| This compound | S. aureus | 70% |
Case Study 2: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 20 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 50 |
| 40 | 25 |
The biological activity of this compound is hypothesized to involve:
- Membrane Disruption : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.
- Reactive Oxygen Species Generation : Its interaction with cellular components could lead to oxidative stress, triggering apoptotic pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism could contribute to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
